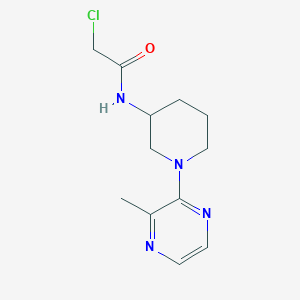

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide

Description

Properties

Molecular Formula |

C12H17ClN4O |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

2-chloro-N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]acetamide |

InChI |

InChI=1S/C12H17ClN4O/c1-9-12(15-5-4-14-9)17-6-2-3-10(8-17)16-11(18)7-13/h4-5,10H,2-3,6-8H2,1H3,(H,16,18) |

InChI Key |

VABHPVARSCIYTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC(C2)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule decomposes into two primary synthons:

- 1-(3-Methylpyrazin-2-yl)piperidin-3-amine : A piperidine derivative functionalized with a 3-methylpyrazin-2-yl group at position 1 and an amine at position 3.

- Chloroacetyl chloride : Serves as the acylating agent for introducing the 2-chloroacetamide moiety.

This disconnection aligns with established protocols for N-arylacetamide synthesis via nucleophilic acyl substitution.

Synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-amine

Preparation of 3-Methylpyrazin-2-amine

Pyrazine derivatives are synthesized through cyclocondensation of α-aminoketones. For 3-methylpyrazin-2-amine:

Functionalization of Piperidine

Piperidin-3-amine undergoes nucleophilic substitution with 3-methylpyrazin-2-yl chloride:

- Reagents : Piperidin-3-amine (1.0 eq), 3-methylpyrazin-2-yl chloride (1.2 eq), K₂CO₃ (2.0 eq).

- Solvent : Anhydrous DMF at 80°C for 12 h under nitrogen.

- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and column chromatography (SiO₂, hexane/EtOAc 4:1).

- Yield : 68–72% as a pale-yellow oil.

Chloroacetylation of the Amine Intermediate

Reaction Protocol

The amine intermediate is acylated using chloroacetyl chloride:

- Reagents : 1-(3-Methylpyrazin-2-yl)piperidin-3-amine (1.0 eq), chloroacetyl chloride (1.5 eq), triethylamine (2.0 eq).

- Solvent : Dry dichloromethane at 0–5°C (ice bath).

- Procedure :

- Dissolve amine (10 mmol) in DCM (25 mL).

- Add TEA (20 mmol) dropwise under stirring.

- Slowly add chloroacetyl chloride (15 mmol) over 15 min.

- Warm to room temperature and stir for 4 h.

- Workup :

- Wash with 5% HCl (2 × 20 mL), then saturated NaHCO₃ (2 × 20 mL).

- Dry organic layer over MgSO₄, evaporate under reduced pressure.

- Recrystallize from ethanol/DMF (3:1).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

- δ 1.65–1.89 (m, 2H, piperidine H-4).

- δ 2.31 (s, 3H, pyrazine-CH₃).

- δ 3.12–3.45 (m, 4H, piperidine H-2, H-6).

- δ 4.26 (s, 2H, CH₂Cl).

- δ 7.84 (s, 1H, pyrazine H-5).

- δ 10.55 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆)

- δ 20.0 (pyrazine-CH₃).

- δ 43.5 (CH₂Cl).

- δ 53.1, 54.8 (piperidine C-2, C-6).

- δ 127.3–153.5 (aromatic carbons).

- δ 166.0 (C=O).

Optimization of Reaction Parameters

Mechanistic Considerations

The acylation proceeds via a two-step mechanism:

- Base Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amide ion.

- Nucleophilic Attack : The amide ion attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.

Side reactions include:

- Diacylation : Mitigated by using 1.5 eq of chloroacetyl chloride.

- Hydrolysis : Minimized by anhydrous conditions and low temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocyclic Components

- Pyrazine vs. Pyrazole/Phenyl : The target compound’s pyrazine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to phenyl (e.g., 2,4-dimethylphenylacetamide) or pyrazole derivatives. This could improve solubility and target interaction in biological systems .

- Piperidine vs. Aliphatic Chains : Piperidine’s rigid cyclic structure may enhance metabolic stability compared to linear aliphatic chains in compounds like alachlor .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (268.74 vs. However, the pyrazine’s polarity may counterbalance lipophilicity .

- Hydrogen Bonding : The N–H group in chloroacetamides (e.g., 2,4-dimethylphenylacetamide) facilitates intermolecular hydrogen bonding, influencing crystallization and stability. The target compound’s piperidine-pyrazine system may adopt unique packing modes .

Biological Activity

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C12H17ClN4O and a molar mass of 268.74 g/mol, this compound features a chloro substituent and a piperidine ring fused with a 3-methylpyrazine moiety. Its unique structural characteristics suggest potential interactions with various biological targets, which may lead to therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its role as an inhibitor in various biochemical pathways. The presence of the chloro group allows for nucleophilic substitution reactions, enhancing its reactivity and potential biological interactions. Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing their activity and cellular pathways.

Research indicates that the compound may modulate biological responses through its interactions with specific receptors or enzymes. The binding affinity and interaction dynamics can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide insights into its mechanism of action.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key features of related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Chloro-N-(1-pyrazin-2-yl)piperidin-3-yl)acetamide | Structure | Similar piperidine structure but lacks methyl substitution on pyrazine. |

| N-(Quinolin-8-yl)pyrazine-2-carboxamide | Structure | Contains a quinoline moiety instead of pyrazine; potential for different biological activity. |

| 5-Methylpyrazinecarboxylic acid | Structure | Features a carboxylic acid functional group, differing from the acetamide structure. |

This comparison highlights how variations in substituents and functional groups can influence the biological activity and pharmacological properties of similar compounds.

Inhibitory Effects on Biochemical Pathways

Several studies have examined the inhibitory effects of this compound on specific biochemical pathways. For instance, research has shown that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that derivatives of acetamides can effectively inhibit the mitotic checkpoint, leading to apoptosis in tumor cells. This suggests that this compound may possess similar anticancer properties due to its structural features.

Pharmacological Applications

The compound's potential applications in drug discovery are significant. It may serve as a lead compound for developing new therapeutic agents targeting various diseases characterized by uncontrolled cell growth, such as cancers and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often prepared by reacting amines with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Intermediate characterization relies on techniques such as NMR (¹H/¹³C), HPLC, and mass spectrometry. The piperidinyl-pyrazine moiety may require protection/deprotection strategies to avoid side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry. Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Antimicrobial activity is tested using broth microdilution (e.g., MIC against Klebsiella pneumoniae), while cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally related acetamide derivatives?

- Methodology : Reaction conditions (solvent, temperature, catalyst) are systematically varied. For instance, using DMF as a solvent at 80°C with K₂CO₃ as a base improves nucleophilic substitution efficiency. Microwave-assisted synthesis may reduce reaction times from hours to minutes . Kinetic studies (e.g., via in situ IR) identify rate-limiting steps .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). If discrepancies persist, evaluate compound stability (e.g., hydrolysis in DMSO) or test metabolite activity. Synergy studies (e.g., checkerboard assays with ciprofloxacin) may resolve conflicting efficacy reports .

Q. What computational strategies support structure-activity relationship (SAR) analysis for this compound?

- Methodology : Molecular docking (AutoDock Vina) predicts binding to targets like bacterial enoyl-ACP reductase or kinase domains. MD simulations (GROMACS) assess binding stability over 100 ns. QSAR models (via MOE or Schrödinger) prioritize substituents on the pyrazine ring for enhanced activity .

Q. How can researchers design combination therapies to overcome antimicrobial resistance?

- Methodology : Test the compound in combination with β-lactams or fluoroquinolones using fractional inhibitory concentration (FIC) indices. For example, reports additive effects with cefepime (FIC = 0.5–1.0). Mechanistic studies (e.g., efflux pump inhibition assays) identify synergy drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.